rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid
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Overview
Description
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a suitable precursor, such as hydrazine and a 1,3-dicarbonyl compound.
Coupling Reaction: The protected amino acid is then coupled with the pyrazole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotection: The major product is the free amino acid.
Substitution: Substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Uniqueness
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other heterocyclic rings like imidazole and pyrrole.
Properties
CAS No. |
21012-21-5 |
---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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